Enoxastrobin
Overview
Description
Enoxastrobin, also known as Enestroburin, is a chemical compound with the molecular formula C22H22ClNO4 . It is an anti-fungal agent that is active against P. oryzae and B. cinerea .
Molecular Structure Analysis
The molecular structure of Enoxastrobin consists of a complex arrangement of atoms. The molecular weight of Enoxastrobin is 399.87 g/mol . The structure includes a benzene ring and a chlorophenyl group .
Physical And Chemical Properties Analysis
Enoxastrobin has a density of 1.1±0.1 g/cm3, a boiling point of 552.4±60.0 °C at 760 mmHg, and a flash point of 287.9±32.9 °C . It has a molar refractivity of 111.0±0.5 cm3, and a molar volume of 357.7±7.0 cm3 . It also has a polar surface area of 57 Å2 and a polarizability of 44.0±0.5 10-24 cm3 .
Scientific Research Applications
Enoxastrobin has been synthesized and tested for its insecticidal activities against Leucania separata and Myzus persicae Sulzer, showing good effectiveness (Xu Jing-bo, 2013).
Novel compounds derived from Enoxastrobin, specifically benzothiophene-substituted oxime ether strobilurins, were designed and synthesized. These compounds exhibited good or excellent fungicidal activities against various fungi, such as Colletotrichum lagenarium and Puccinia sorghi Schw (S. Tu, et al., 2014).
Oxime ether strobilurins containing an indole moiety, which employed an indole group to stabilize the E-styryl group in Enoxastrobin, were synthesized. These compounds demonstrated potent fungicidal activities and provided insights into the structure-activity relationship of these derivatives (Yaqiang Xie, et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNULHCTRPXWFJ-UJSVPXBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058030 | |
Record name | Enoxastrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enoxastrobin | |
CAS RN |
238410-11-2 | |
Record name | Enoxastrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238410-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enoxastrobin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238410112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enoxastrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOXASTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C468L9CJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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